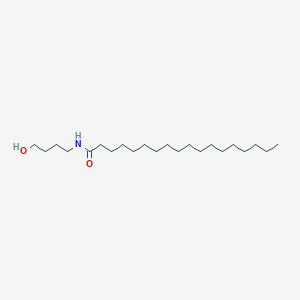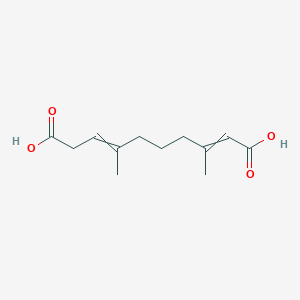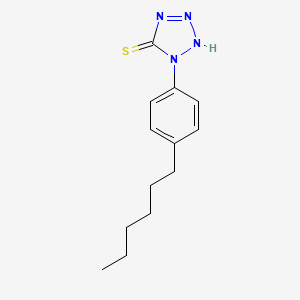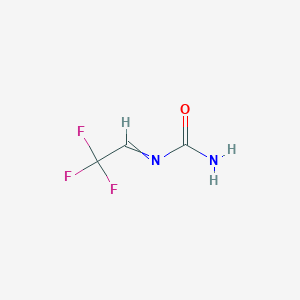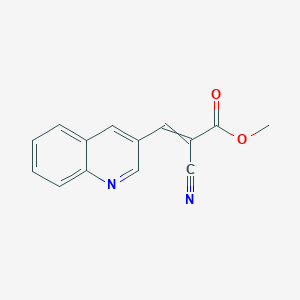
Methyl 2-cyano-3-(quinolin-3-yl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-cyano-3-(quinolin-3-yl)prop-2-enoate is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a quinoline ring attached to a cyano group and an ester group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-cyano-3-(quinolin-3-yl)prop-2-enoate typically involves the reaction of quinoline derivatives with cyanoacetic acid and methyl acrylate. One common method is the Knoevenagel condensation reaction, where quinoline-3-carbaldehyde reacts with cyanoacetic acid in the presence of a base such as piperidine, followed by esterification with methanol to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-cyano-3-(quinolin-3-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, leading to the formation of aminoquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-cyano-3-(quinolin-3-yl)prop-2-enoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of methyl 2-cyano-3-(quinolin-3-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, affecting DNA replication and transcription. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes and proteins, thereby inhibiting their activity. These interactions contribute to the compound’s biological activities, such as antimicrobial and anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-cyano-3-(quinolin-3-yl)prop-2-enoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 2-cyano-3-(pyridin-4-yl)prop-2-enoate: Similar structure but with a pyridine ring instead of a quinoline ring.
Methyl 2-cyano-3-(3-fluorophenyl)prop-2-enoate: Similar structure but with a fluorophenyl group instead of a quinoline ring.
Uniqueness
Methyl 2-cyano-3-(quinolin-3-yl)prop-2-enoate is unique due to the presence of the quinoline ring, which imparts distinct biological activities and chemical reactivity. The combination of the cyano group and the ester group further enhances its versatility in various chemical reactions and applications.
Propiedades
Número CAS |
174475-38-8 |
|---|---|
Fórmula molecular |
C14H10N2O2 |
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
methyl 2-cyano-3-quinolin-3-ylprop-2-enoate |
InChI |
InChI=1S/C14H10N2O2/c1-18-14(17)12(8-15)7-10-6-11-4-2-3-5-13(11)16-9-10/h2-7,9H,1H3 |
Clave InChI |
PJFPVGFPENNCND-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(=CC1=CC2=CC=CC=C2N=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


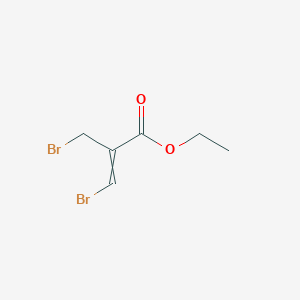
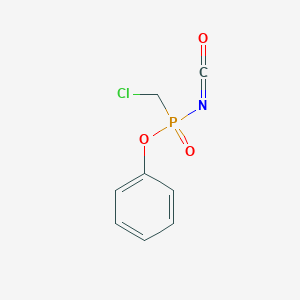
![2-(2-Bicyclo[2.2.2]oct-2-enyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B14263142.png)
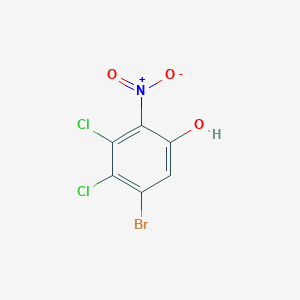
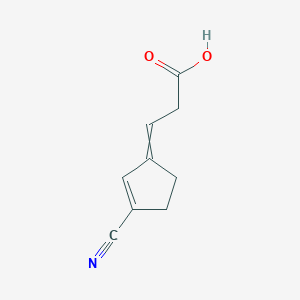
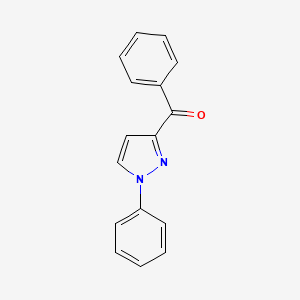
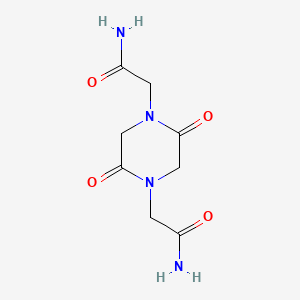
![3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-hydroxy-2-propyl-4H-chromen-4-one](/img/structure/B14263188.png)
